molecular formula C31H64 B14441409 3,13-Dimethylnonacosane CAS No. 73189-63-6

3,13-Dimethylnonacosane

Cat. No.: B14441409
CAS No.: 73189-63-6
M. Wt: 436.8 g/mol
InChI Key: PBHGXRCCYYTOAK-UHFFFAOYSA-N
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Description

3,13-Dimethylnonacosane is a long-chain hydrocarbon with the molecular formula C31H64 It is a methyl-branched alkane, which means it has a straight chain of carbon atoms with methyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,13-Dimethylnonacosane typically involves the alkylation of smaller hydrocarbons. One common method is the C-alkylation of long-chain alkanes using methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale alkylation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as zeolites, can enhance the efficiency of the alkylation reactions.

Chemical Reactions Analysis

Types of Reactions: 3,13-Dimethylnonacosane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce saturated hydrocarbons.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, can be achieved using reagents like chlorine or bromine under UV light.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2), UV light

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated hydrocarbons

Scientific Research Applications

3,13-Dimethylnonacosane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons in various chemical reactions.

    Biology: This compound is found in the cuticular waxes of certain insects and is studied for its role in chemical communication and pheromone signaling.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with other molecules.

    Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3,13-Dimethylnonacosane exerts its effects is primarily through its interaction with other molecules. In biological systems, it can act as a pheromone by binding to specific receptors on the surface of target organisms, triggering a behavioral response. In chemical reactions, its reactivity is influenced by the presence of methyl groups, which can affect the compound’s stability and reactivity.

Comparison with Similar Compounds

    3,11-Dimethylnonacosane: Another methyl-branched alkane with similar chemical properties but different methyl group positions.

    3,13-Dimethyloctacosane: A similar compound with one less carbon atom in the chain.

    3,13-Dimethyltriacontane: A similar compound with one more carbon atom in the chain.

Uniqueness: 3,13-Dimethylnonacosane is unique due to its specific methyl group positions, which can influence its physical and chemical properties. This positional isomerism can result in different reactivity and interactions compared to other similar compounds.

Properties

CAS No.

73189-63-6

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

IUPAC Name

3,13-dimethylnonacosane

InChI

InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-18-22-25-28-31(4)29-26-23-20-17-19-21-24-27-30(3)6-2/h30-31H,5-29H2,1-4H3

InChI Key

PBHGXRCCYYTOAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CCCCCCCCCC(C)CC

Origin of Product

United States

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